

IT-143B: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

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Compound of Interest

Compound Name: IT-143B

Cat. No.: B10820791

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Introduction

IT-143B is a piericidin-class antibiotic, a family of natural products known for their diverse biological activities. Isolated from the fermentation broth of *Streptomyces* sp. No. A-143 in 1996 by researchers at Taiho Pharmaceutical Co., Ltd. and the Institute of Medicinal Biotechnology in Beijing, **IT-143B** has demonstrated antifungal, antibacterial, and cytotoxic properties.^[1] As a rare member of the piericidin family, its unique structure and biological profile warrant detailed investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known antifungal spectrum of **IT-143B**, its proposed mechanism of action, and detailed experimental protocols relevant to its study.

Physicochemical Properties

IT-143B is a pale yellow oil with the molecular formula $C_{28}H_{41}NO_4$. Its structure was determined using spectroscopic methods, revealing a substituted pyridine ring attached to a long, polyketide-derived side chain, which is characteristic of piericidins.^[1]

Property	Value
Appearance	Pale Yellow Oil
Molecular Formula	C ₂₈ H ₄₁ NO ₄
Molecular Weight	455.63 g/mol
UV λ _{max} (MeOH)	237, 313 nm
Solubility	Soluble in methanol, ethanol, DMSO, and DMF
CAS Number	183485-34-9

Antifungal Spectrum

The publicly available data on the antifungal spectrum of **IT-143B** is currently limited. The original discovery reported its activity against the opportunistic human pathogen *Aspergillus fumigatus*. Further comprehensive studies detailing its activity against a broader range of fungal species, including various *Candida* species and other molds, are not readily available in the public domain.

Table 1: In Vitro Antifungal Activity of **IT-143B**

Fungal Species	Strain	MIC (µg/mL)
<i>Aspergillus fumigatus</i>	Not Specified	25 ^[1]

MIC: Minimum Inhibitory Concentration

Other Biological Activities

In addition to its antifungal properties, **IT-143B** has shown activity against Gram-positive bacteria and human cancer cell lines.

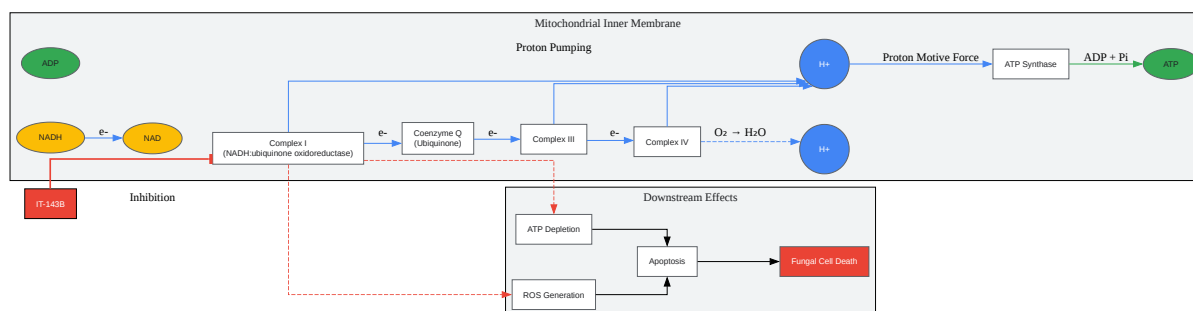
Table 2: Antibacterial and Cytotoxic Activity of **IT-143B**

Organism/Cell Line	Activity (MIC/IC ₅₀ in µg/mL)
Micrococcus luteus	3.13 ^[1]
KB Carcinoma Cells	1.5 ^[1]

Proposed Mechanism of Action

While the specific signaling pathways affected by **IT-143B** have not been empirically determined, its structural similarity to other piericidins strongly suggests a similar mechanism of action. Piericidins are well-documented inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

By binding to Complex I, **IT-143B** is proposed to block the transfer of electrons from NADH to coenzyme Q (ubiquinone). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. The subsequent decrease in cellular ATP production can trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS) and the induction of apoptosis, ultimately leading to fungal cell death. This proposed mechanism is consistent with the observed antifungal activity.



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Proposed mechanism of **IT-143B** via Complex I inhibition.

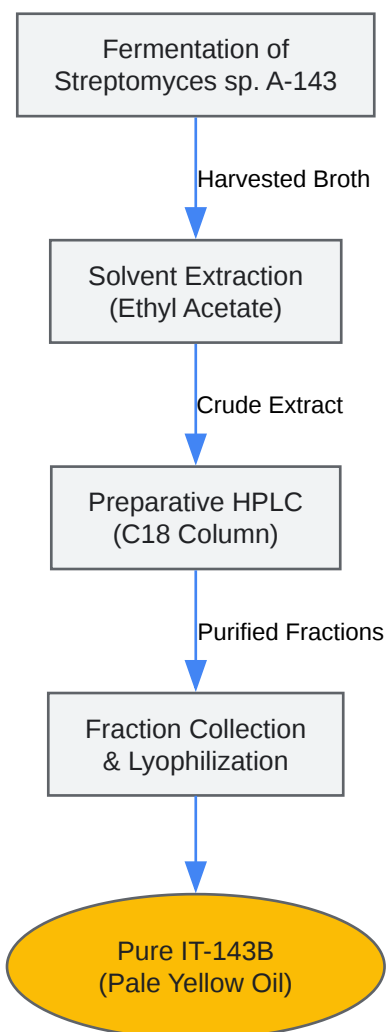
Experimental Protocols

Isolation and Purification of **IT-143B**

The following protocol is based on the original discovery and isolation of **IT-143B**.

- **Fermentation:** The producing organism, *Streptomyces* sp. No. A-143, is cultured in a suitable medium in a jar fermentor to generate a fermentation broth containing **IT-143B**.
- **Solvent Extraction:** The harvested fermentation broth is extracted with an organic solvent such as ethyl acetate to separate the crude product from the aqueous phase.

- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic steps, including preparative high-performance liquid chromatography (HPLC) on a C18 column, to separate **IT-143B** from its analogs (e.g., IT-143-A) and other impurities.
- **Final Product:** The purified fractions containing **IT-143B** are collected, concentrated, and lyophilized to yield the final product as a pale yellow oil.



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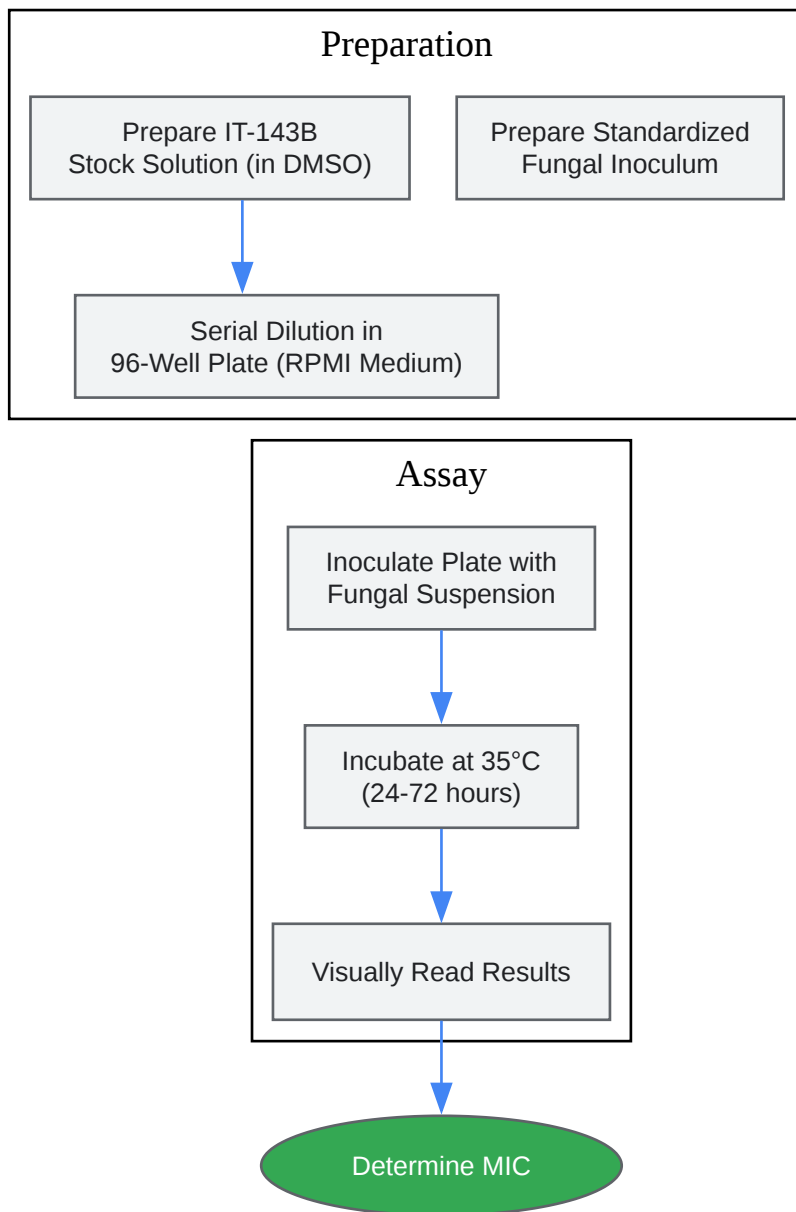
Workflow for the isolation and purification of IT-143-B.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and mold pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Antifungal Agent:
 - Prepare a stock solution of **IT-143B** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to create a range of desired concentrations in a 96-well microtiter plate.
- Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
 - Prepare a suspension of fungal cells or conidia in sterile saline.
 - Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard for yeasts, or a specific conidial density for molds).
 - Dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration.
- Inoculation and Incubation:
 - Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted **IT-143B**.
 - Include a positive control (fungal inoculum in medium without the drug) and a negative control (medium only).
 - Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
- MIC Determination:
 - Following incubation, visually inspect the wells for fungal growth.

- The MIC is defined as the lowest concentration of **IT-143B** that causes a significant inhibition of visible growth compared to the positive control.



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Workflow for MIC determination by broth microdilution.

Conclusion

IT-143B is a piericidin antibiotic with demonstrated in vitro activity against *Aspergillus fumigatus*. Its proposed mechanism of action, inhibition of mitochondrial Complex I, aligns with

that of other members of its structural class and presents a potential target for antifungal drug development. However, the available data on its full antifungal spectrum is limited. Further research is required to elucidate its activity against a wider array of clinically relevant fungal pathogens and to validate its specific mechanism of action and downstream cellular effects. The protocols outlined in this guide provide a framework for such future investigations.

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References

- 1. pnas.org [pnas.org]
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